6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
CAS No.: 637756-18-4
Cat. No.: VC7470646
Molecular Formula: C23H19N3O
Molecular Weight: 353.425
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637756-18-4 |
|---|---|
| Molecular Formula | C23H19N3O |
| Molecular Weight | 353.425 |
| IUPAC Name | 6-[2-(2-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C23H19N3O/c1-16-8-2-7-13-21(16)27-15-14-26-20-12-6-3-9-17(20)22-23(26)25-19-11-5-4-10-18(19)24-22/h2-13H,14-15H2,1H3 |
| Standard InChI Key | AKELYAZADRUYLK-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Introduction
6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the indoloquinoxaline family. This class of compounds is recognized for its diverse biological activities, including potential anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, featuring a 2-methylphenoxyethyl substituent, enhances its biological profile and distinguishes it from other similar compounds in medicinal chemistry.
Synthesis Methods
The synthesis of 6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from readily available precursors. The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
This compound exhibits potential as an anticancer agent due to its ability to interact with DNA. It acts as a DNA intercalator, which can disrupt DNA replication and transcription processes, leading to the inhibition of cancer cell proliferation. Research has demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 5.0 | Significant inhibition |
| MCF-7 | 7.5 | Moderate inhibition |
| A549 | 4.0 | Strong cytotoxic effect |
Mechanism of Action
The mechanism of action involves the compound's interaction with DNA, where it acts as a DNA-intercalating agent. This interaction leads to structural distortions in DNA, interfering with replication and transcription processes. Similar compounds have shown inhibitory effects on signaling pathways associated with cancer progression.
Comparison with Similar Compounds
6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as ellipticine, a naturally occurring alkaloid with known antitumor activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Future Research Directions
Future studies should focus on optimizing synthesis protocols to improve yield and purity, as well as exploring its therapeutic potential through in vivo studies. Additionally, investigating its interactions with various biological targets could reveal new applications in medicinal chemistry.
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